3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The presence of these rings makes it a valuable scaffold in medicinal chemistry and organic synthesis. The tosyl group attached to the piperidine ring enhances its stability and reactivity, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired product. The key steps include:
Alkylation: Introduction of a methyl group by alkylation of a lithiated intermediate.
Reduction: Reduction of the intermediate to form a piperidine ring.
Tosylation: Introduction of the tosyl group to enhance stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridine ring to piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine and piperidine compounds.
Scientific Research Applications
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tosyl group can influence its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine
- 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine
- 3-Methyl-5-(1-tosylpiperazin-2-yl)pyridine
Uniqueness
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl and tosyl groups enhances its stability and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-10-4-3-5-18(20)16-11-15(2)12-19-13-16/h6-9,11-13,18H,3-5,10H2,1-2H3 |
InChI Key |
NSLUTWWUFLGRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC(=C3)C |
Origin of Product |
United States |
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